N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(11-3-5-18-6-4-11)19-9-13-8-15(24-20-13)12-1-2-14-16(7-12)23-10-22-14/h1-8H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAJKSPFHDRIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the benzo[d][1,3]dioxole group. The final step involves the coupling of the isoxazole derivative with isonicotinamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide exhibits various biological activities, particularly in cancer research.
Antibacterial Properties
Research indicates that derivatives of benzo[d][1,3]dioxole, including this compound, possess notable antibacterial activity. In comparative studies, these compounds exhibited high efficacy against various Gram-positive and Gram-negative bacteria. For instance:
- Sarcina and Staphylococcus aureus were particularly sensitive to certain derivatives, with minimum inhibitory concentrations (MICs) reported at 80 nM and 110 nM respectively .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. In animal models:
- Compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods.
- One derivative showed an ED50 value of 9.8 mg/kg with a protective index comparable to established antiepileptic drugs .
Case Study 1: Cancer Cell Lines
A study demonstrated that this compound effectively inhibited the growth of LNCaP prostate cancer cells through apoptosis induction. The compound's influence on microtubule dynamics was crucial for its anticancer effects.
Case Study 2: Antibacterial Efficacy
In a comparative analysis of various benzo[d][1,3]dioxole derivatives against bacterial strains, the compound exhibited superior antibacterial activity compared to standard antibiotics. The results indicated a promising avenue for developing new antibacterial agents based on this chemical structure.
Mechanism of Action
The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-Isoxazole Derivatives
- N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 330978-53-5) :
- Compounds D14–D20 (): Feature a (2E,4E)-penta-2,4-dienamide chain instead of isonicotinamide. Example: D14 (C₂₁H₁₉N₃O₃S) has a 4-(methylthio)phenylamino substituent, melting point 208.9–211.3°C, and 13.7% yield .
Isoxazole-Based Sulfonamides and Benzimidazoles
Physicochemical Properties
Table 1: Comparison of Key Properties
*Theoretical values for the target compound are derived from structural analysis.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C18H18N2O3
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with isoxazole and benzo[d][1,3]dioxole moieties can disrupt bacterial cell membranes, leading to cell lysis and death .
- Anti-inflammatory Properties : The compound has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .
In Vitro Studies
In vitro studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing tumor growth. For example:
- In a mouse model of breast cancer, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups .
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the anticancer effects of the compound on MCF7 cells. The findings revealed:
- Induction of apoptosis through activation of caspase pathways.
- Significant reduction in cell proliferation markers.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a model of lipopolysaccharide (LPS)-induced inflammation. Key outcomes included:
- Decreased levels of nitric oxide production.
- Inhibition of NF-kB signaling pathway activation.
Q & A
Basic: What are the standard synthetic routes for synthesizing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis typically involves constructing the isoxazole core followed by functionalization. For example, hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes (e.g., as in ) can generate substituted isoxazoles. Alternatively, coupling reactions using activating agents like NMI-MsCl (as in ) may link the benzodioxole and isonicotinamide moieties. Optimization can be achieved via Design of Experiments (DoE) to vary parameters such as temperature, solvent polarity, and catalyst loading. Characterization via ¹H/¹³C NMR and mass spectrometry (as in ) confirms structural integrity .
Advanced: How do different cyclization agents (e.g., hypervalent iodine vs. NMI-MsCl) influence the regioselectivity and yield of the isoxazole core?
Methodological Answer:
Hypervalent iodine reagents (e.g., in ) promote nitrile oxide-alkyne cycloadditions with high regioselectivity for 3,5-disubstituted isoxazoles, while NMI-MsCl ( ) facilitates amide bond formation in multi-step syntheses. Comparative kinetic studies and computational modeling (e.g., DFT calculations) can elucidate electronic and steric effects dictating regioselectivity. Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis to reduce side reactions .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
¹H and ¹³C NMR are essential for verifying the benzodioxole, isoxazole, and isonicotinamide moieties. For example, in , distinct aromatic proton signals (δ 6.8–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) were observed. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like C=O and N-H stretches. Cross-validation with melting point data (e.g., 162–164°C for analogous compounds in ) adds further confirmation .
Advanced: How can researchers interpret complex splitting patterns in ¹H NMR spectra caused by the benzodioxole and isoxazole moieties?
Methodological Answer:
The benzodioxole’s methylenedioxy group (δ 5.9–6.1 ppm) and the isoxazole’s protons (e.g., δ 6.5–6.7 ppm for H-4) create complex coupling. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, in , coupling constants (J = 2–3 Hz) helped assign vicinal protons on the isoxazole ring. Computational tools like ACD/Labs or MestReNova can simulate spectra for comparison .
Basic: What strategies are effective for purifying this compound from reaction mixtures?
Methodological Answer:
Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used, as demonstrated in for similar isoxazole derivatives. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves separation. Recrystallization from ethanol or dichloromethane-hexane mixtures (as in ) enhances purity, monitored by TLC or HPLC .
Advanced: What computational methods can predict the compound’s reactivity or stability under various conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals to predict reactivity sites. Molecular dynamics simulations assess stability in solvents or under thermal stress. For degradation studies, QSPR models correlate structural descriptors (e.g., logP, H-bond donors) with shelf-life, guided by stability data from analogs in .
Basic: How to design bioactivity assays to evaluate enzyme inhibition potential?
Methodological Answer:
Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with purified enzymes. For example, highlights compounds tested for enzyme inhibition via IC50 measurements. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves. Surface plasmon resonance (SPR) can quantify binding affinities .
Advanced: How to address discrepancies in reported physical properties (e.g., melting points) across studies?
Methodological Answer:
Discrepancies may arise from polymorphic forms or impurities. Replicate synthesis and purification methods from conflicting studies (e.g., vs. other literature). Use differential scanning calorimetry (DSC) to identify polymorphs, and X-ray crystallography to confirm crystal structure. Purity assessments via elemental analysis or HRMS resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
